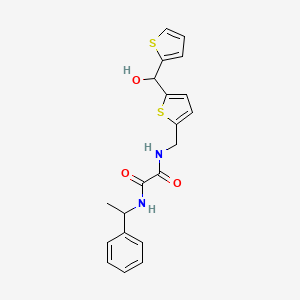

N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide is a complex molecule that may be synthesized through a series of chemical reactions involving thiophene derivatives and oxalamide functionalities. While the specific compound is not directly mentioned in the provided papers, the synthesis of related compounds and their properties can give insights into the potential synthesis and characteristics of this compound.

Synthesis Analysis

The synthesis of related oxalamides has been reported using a novel one-pot synthetic approach, which involves the Meinwald rearrangement and a new rearrangement sequence . This method is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides and is described as operationally simple and high yielding. This suggests that a similar approach could potentially be adapted for the synthesis of the compound , utilizing thiophene derivatives as starting materials.

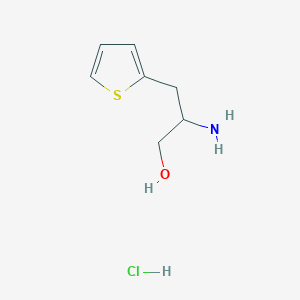

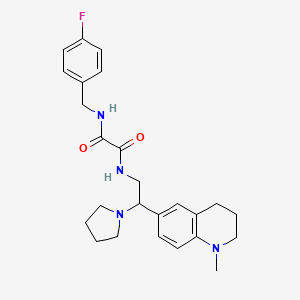

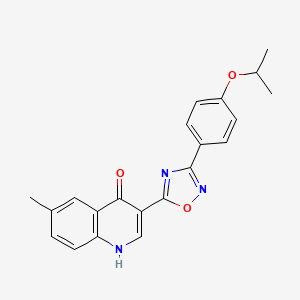

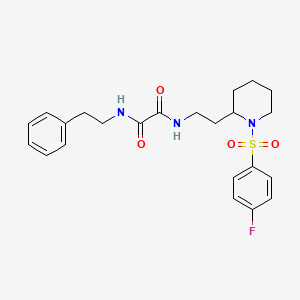

Molecular Structure Analysis

The molecular structure of oxalamides and related compounds is characterized by the presence of an oxalamide moiety, which is a functional group consisting of two amide groups attached to the same carbonyl carbon. The structure of the compound would likely include thiophene rings, which are sulfur-containing heterocycles known to impart certain electronic properties to molecules . The presence of a hydroxy group and a phenylethyl substituent would further influence the molecular conformation and electronic distribution.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The hydroxy group could be involved in hydrogen bonding and potential deprotonation reactions, while the thiophene rings could participate in electrophilic aromatic substitution reactions. The oxalamide moiety could undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of thiophene rings could contribute to the compound's lipophilicity and potential electronic properties, as seen in other thiophene-containing compounds . The oxalamide group would likely increase the compound's solubility in polar solvents due to the potential for hydrogen bonding. The overall molecular geometry and substituents would also affect the compound's melting point, boiling point, and stability.

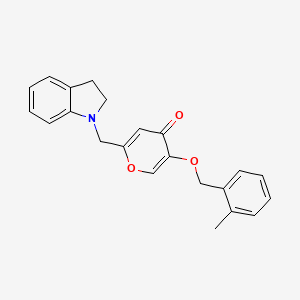

Scientific Research Applications

Anti-tumor Activity

Compounds with thiophene moieties have been synthesized and evaluated for their anti-tumor activities. For example, a series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes showed promising activities against hepatocellular carcinoma (HepG2) cell lines, indicating the potential of thiophene-containing compounds in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).

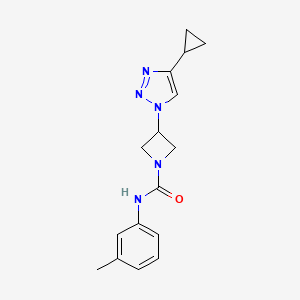

Neuropharmacological Effects

Research into neuropharmacology has identified compounds structurally related to the query molecule as potential antagonists for specific receptors, such as the neuropeptide Y5 receptor, suggesting applications in the treatment of conditions related to these receptors (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).

Synthetic Applications

The structural complexity of molecules like "N1-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-N2-(1-phenylethyl)oxalamide" also underscores their relevance in synthetic chemistry, where they are intermediates in the synthesis of more complex molecules or materials with desirable properties. For instance, the preparation of methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through Grignard reaction exemplifies the utility of thiophene derivatives in drug intermediate synthesis (Min, 2015).

Sensor Development

Thiophene derivatives have been applied in the development of sensors, such as fluorescence turn-on sensors for metal ions, demonstrating the versatility of these compounds beyond therapeutic applications (Wang, Gao, Tang, Liu, & Li, 2016).

Molecular Interaction Studies

The interaction of these compounds with DNA and other biomolecules is another area of interest, providing insights into their mechanism of action and potential therapeutic uses. For example, the synthesis and characterization of certain derivatives for their binding properties with DNA emphasize the research into their biological interactions and potential as therapeutic agents (Li, Guo, Zhang, Xu, & Wang, 2010).

properties

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-13(14-6-3-2-4-7-14)22-20(25)19(24)21-12-15-9-10-17(27-15)18(23)16-8-5-11-26-16/h2-11,13,18,23H,12H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBRAGJVDZMCRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2545318.png)

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2545320.png)

![2-[[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2545321.png)

![1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone](/img/structure/B2545326.png)

![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2545334.png)